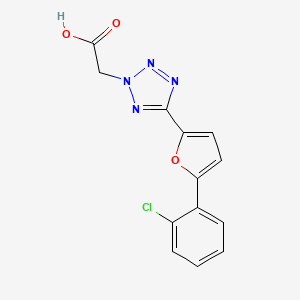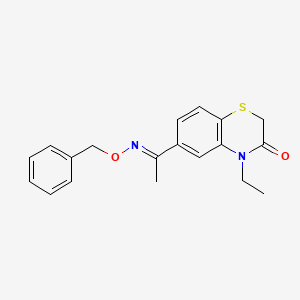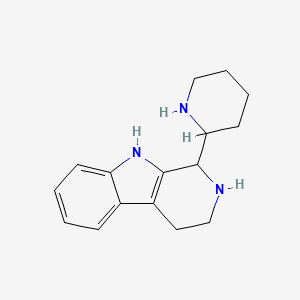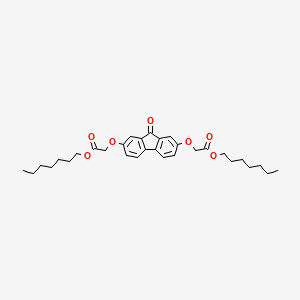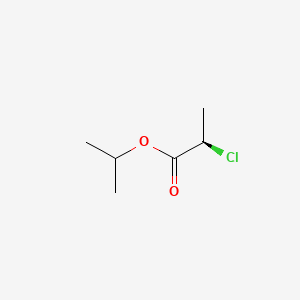![molecular formula C11H6O5 B12740904 5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 28437-68-5](/img/structure/B12740904.png)
5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C11H6O5 and a molecular weight of 218.16 g/mol . This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydroxybenzaldehyde derivatives and furan derivatives, followed by cyclization reactions . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted furocoumarins, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex furocoumarins and related compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of skin disorders and as a photosensitizing agent in phototherapy.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, leading to the formation of DNA adducts and subsequent biological effects. It can also generate reactive oxygen species (ROS) upon exposure to light, contributing to its photosensitizing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Another furocoumarin with similar photosensitizing properties.
Bergapten: A methoxy derivative of psoralen with distinct biological activities.
Xanthotoxin: Known for its use in the treatment of skin disorders like vitiligo and psoriasis.
Uniqueness
5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
28437-68-5 |
|---|---|
Formule moléculaire |
C11H6O5 |
Poids moléculaire |
218.16 g/mol |
Nom IUPAC |
5,9-dihydroxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C11H6O5/c12-7-4-8(13)16-11-6(7)3-5-1-2-15-10(5)9(11)14/h1-4,12,14H |
Clé InChI |
XDASEBHPSSDPDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=C(C3=C(C=C21)C(=CC(=O)O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12740823.png)

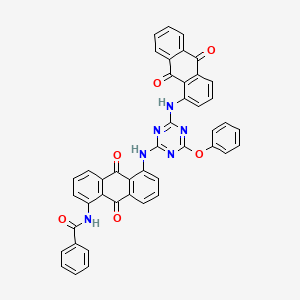
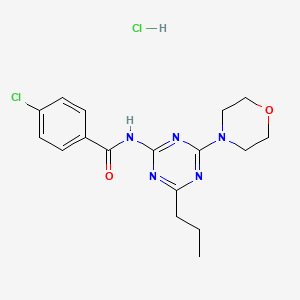


![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
